BRL-44408 maleate vs. Yohimbine, Atipamezole, and RX821002: Direct Comparison of α2-Adrenoceptor Subtype Selectivity
BRL44408 was identified as the most α2A-selective antagonist among 99 α-antagonists tested, whereas yohimbine, RX821002, RS79948, and atipamezole are high-affinity non-selective α2-antagonists with comparable binding across α2A, α2B, and α2C subtypes [1]. BRL-44408 maleate exhibits >50-fold selectivity for α2A-ARs over α2B-ARs (Ki = 1.7 nM vs. 144.5 nM) and minimal activity at α1-, β-, and 19 other receptors at 1 µM [2].
| Evidence Dimension | α2A-adrenoceptor subtype selectivity versus non-selective α2-antagonists |
|---|---|
| Target Compound Data | BRL-44408: α2A Ki = 1.7–8.56 nM; α2B Ki = 144.5 nM; >50-fold α2A-selective |
| Comparator Or Baseline | Yohimbine: high affinity non-selective α2-antagonist (α2A, α2B, α2C comparable affinity); Atipamezole: high affinity non-selective α2-antagonist; RX821002: high affinity non-selective α2-antagonist |
| Quantified Difference | BRL44408 was the most α2A-selective antagonist; comparators lack subtype discrimination |
| Conditions | CHO cells expressing recombinant human α2A, α2B, or α2C-adrenoceptors; 3H-rauwolscine whole cell binding assay |
Why This Matters
This selectivity profile enables unambiguous attribution of pharmacological effects to α2A-adrenoceptor antagonism, whereas non-selective agents cannot dissect subtype-specific contributions.
- [1] Proudman RGW, Baker JG. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Pharmacol Res Perspect. 2022;10(2):e00936. doi:10.1002/prp2.936 View Source
- [2] Dwyer JM, Platt BJ, Sukoff Rizzo SJ, et al. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism. Int J Neuropsychopharmacol. 2010;13(9):1193-1205. doi:10.1017/S1461145709991088 View Source
